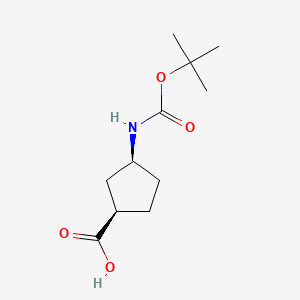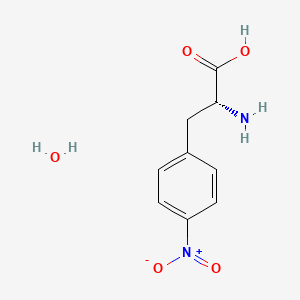
4-Nitro-D-phenylalanine hydrate
Overview
Description
4-Nitro-D-phenylalanine hydrate is an organic compound with the chemical formula C9H10N2O4·xH2O. It is a derivative of phenylalanine, an amino acid, and features a nitro group (-NO2) attached to the benzene ring. This compound appears as a colorless to yellow crystalline powder and is soluble in water and some organic solvents like methanol and ethanol [2][2].
Preparation Methods
4-Nitro-D-phenylalanine hydrate can be synthesized through the nitration of phenylalanine. The common method involves mixing phenylalanine with nitric acid under controlled conditions to introduce the nitro group. After the reaction, the product is purified through crystallization or other separation techniques[2][2] . Industrial production methods may involve similar nitration processes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
4-Nitro-D-phenylalanine hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include 4-amino-D-phenylalanine when the nitro group is reduced .
Scientific Research Applications
4-Nitro-D-phenylalanine hydrate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other organic compounds due to its unique structure and reactivity.
Biology: It serves as a building block in the study of protein structure and function, particularly in the context of nitroaromatic compounds.
Medicine: Research into its potential therapeutic applications, including its role in antimicrobial peptide synthesis, is ongoing.
Industry: It is used in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Nitro-D-phenylalanine hydrate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This compound can bind to receptors on bacterial cells, making it an effective antibacterial agent. It also acts as a catalyst in acylation reactions, which are crucial in the production of pharmaceuticals .
Comparison with Similar Compounds
4-Nitro-D-phenylalanine hydrate can be compared with other nitroaromatic amino acids, such as:
4-Nitro-L-phenylalanine: Similar in structure but differs in the chirality of the amino acid.
4-Nitro-DL-phenylalanine: A racemic mixture containing both D- and L-forms of the compound.
4-Amino-D-phenylalanine: The reduced form of this compound, where the nitro group is replaced by an amino group
The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDHJRNUIXKLU-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


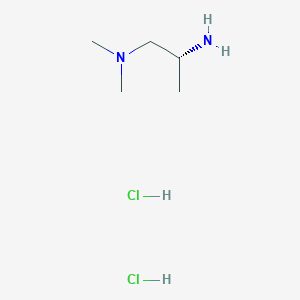

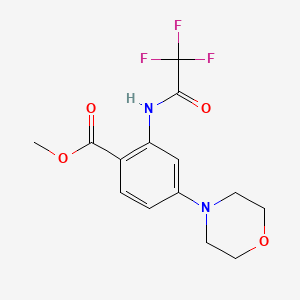
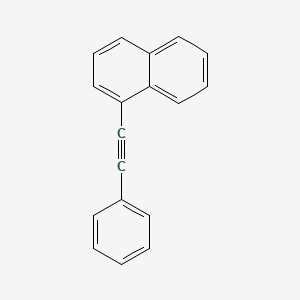
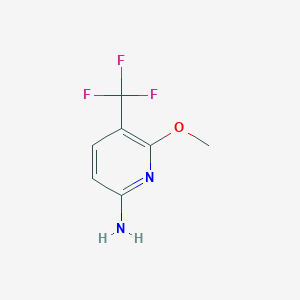
![5-Amino-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)
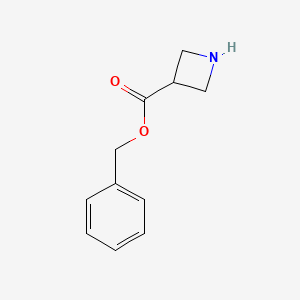
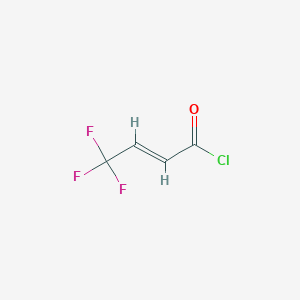
![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)
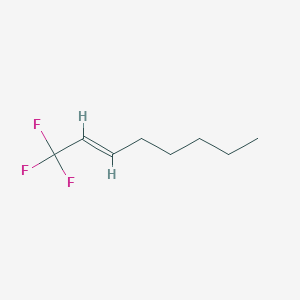
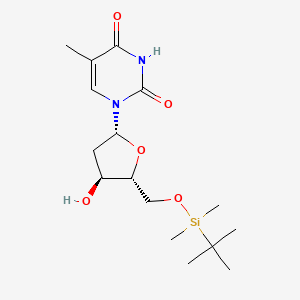
![4-[4-(4-hydroxyphenyl)phenyl]phenol](/img/structure/B3041907.png)
![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)
